Strophanthin is a cardiac glycoside, a class of organic compounds characterized by their potent action on cardiac muscle. [] Strophanthin is extracted from plants of the genus Strophanthus, specifically Strophanthus gratus and Strophanthus kombe. [, , ] While it shares similarities with digitalis in its effects on the heart, Strophanthin is known for its more rapid onset of action. [] Due to its potent effects on cardiac tissue, Strophanthin has been extensively studied for its potential in cardiovascular research, particularly in understanding cardiac muscle function and the mechanisms of cardiac glycosides. [, , , , , ]
Mechanism of Action
Strophanthin exerts its primary effect by inhibiting the sodium-potassium pump (Na+/K+ ATPase) in cardiac muscle cells. [, , ] This inhibition leads to an increase in intracellular sodium concentration. The elevated sodium, in turn, affects the sodium-calcium exchanger, leading to an increase in intracellular calcium. [, ] The higher calcium concentration enhances the force of contraction of the heart muscle, resulting in the characteristic positive inotropic effect of Strophanthin. [, , ]
Beyond its impact on the Na+/K+ ATPase, Strophanthin can also influence the electrical activity of the heart. It has been shown to prolong the repolarization phase of the cardiac action potential, initially delaying and later accelerating the process. [] Strophanthin also appears to affect potassium permeability, initially reducing it and then increasing it. [] These effects on ion channels contribute to the complex electrophysiological actions of Strophanthin.
Applications
Investigating cardiac muscle function: Strophanthin's ability to enhance the force of cardiac contraction makes it valuable for studying the fundamental mechanisms of heart muscle contractility. [, , ] Researchers have used Strophanthin to explore the relationship between energy metabolism and the positive inotropic effects of cardiac glycosides, providing insights into the energetic requirements for cardiac muscle function. []
Studying the mechanism of action of cardiac glycosides: Strophanthin has been instrumental in elucidating the interaction of cardiac glycosides with the Na+/K+ ATPase and the subsequent impact on intracellular ion concentrations. [, , , ] This understanding is crucial for developing a comprehensive picture of how these compounds affect cardiac function.
Exploring the role of ion channels in cardiac electrophysiology: The electrophysiological effects of Strophanthin, particularly its influence on repolarization and potassium permeability, have contributed to our understanding of ion channel function in the heart. [] These findings are essential for unraveling the complex electrical activity that underlies cardiac rhythm and contractility.
Investigating the absorption and elimination of cardiac glycosides: Studies using radiolabeled Strophanthin have provided valuable information on its absorption, distribution, and elimination in animal models. [, , ] This knowledge is essential for understanding the pharmacokinetic properties of Strophanthin and related cardiac glycosides.
Future Directions
Investigating the potential role of Strophanthin in other physiological processes: Recent studies have suggested Strophanthin's potential anticonvulsant properties. [] Exploring these effects further could unveil novel applications for Strophanthin beyond cardiovascular research.
Related Compounds
g-Strophanthin (Ouabain)
Compound Description: g-Strophanthin, also known as ouabain, is a cardiac glycoside renowned for its potent effects on the heart. It is a purified extract from the seeds of the African plant Strophanthus gratus and is recognized for its rapid onset of action when administered intravenously. g-Strophanthin exerts its therapeutic effect by inhibiting the sodium-potassium pump in cardiac muscle cells, leading to increased intracellular calcium and enhanced contractility. [, , , , , ]
Relevance to Strophanthin: g-Strophanthin is a specific type of strophanthin. It shares the core steroidal structure and the presence of a lactone ring, characteristics of all strophanthins. The "g" designation signifies its origin from Strophanthus gratus. [, , , , , ]
k-Strophanthin
Compound Description: k-Strophanthin is another cardiac glycoside derived from Strophanthus kombé seeds. Like g-strophanthin, it exhibits potent cardiotonic effects by inhibiting the sodium-potassium pump in cardiac muscle cells. Research suggests k-Strophanthin may have a more pronounced effect on the force of contraction in the auricles compared to the ventricles. [, , , , , ]
Relevance to Strophanthin: k-Strophanthin belongs to the same chemical class as strophanthin, characterized by their shared steroidal structure and lactone ring. The "k" designation denotes its origin from Strophanthus kombé, distinguishing it from other strophanthin variants. [, , , , , ]
Convallatoxin
Compound Description: Convallatoxin is a cardiac glycoside derived from Convallaria majalis (Lily of the Valley). It shares structural similarities with k-strophanthin and exhibits comparable cardiotonic effects. Research suggests that Convallatoxin may possess a faster onset and a more pronounced diuretic effect compared to other strophanthins. []
Relevance to Strophanthin: Convallatoxin is a closely related cardiac glycoside, often discussed alongside strophanthin in scientific literature due to its similar mechanism of action and therapeutic applications in heart failure. []
Digitoxin
Compound Description: Digitoxin is a cardiac glycoside obtained from the leaves of Digitalis purpurea (foxglove). It is known for its long duration of action and potent effects on cardiac contractility. Like strophanthin, it exerts its therapeutic benefits by inhibiting the sodium-potassium pump in heart muscle cells. [, , , , , , ]
Digoxin
Compound Description: Digoxin is another prominent cardiac glycoside derived from Digitalis lanata. It is widely used in treating heart failure and atrial fibrillation due to its ability to increase the force of cardiac contractions and regulate heart rhythm. [, , ]
Relevance to Strophanthin: Digoxin and strophanthin belong to the same class of drugs, cardiac glycosides, and share a common mechanism of action, inhibiting the sodium-potassium pump in cardiac cells. Although their structures differ due to different plant origins, they exhibit similar therapeutic benefits in managing heart failure. [, , ]
Digoxigenin
Compound Description: Digoxigenin is a steroid molecule derived from Digitalis species. While not a direct cardiac glycoside like strophanthin or digoxin, it is a significant metabolite of these drugs and is often used as a marker in biochemical assays. [, ]
Relevance to Strophanthin: Although not a direct cardiac glycoside, digoxigenin is relevant due to its close structural similarity to the aglycone (sugar-free) portion of digoxin and other digitalis glycosides. Its presence can indirectly reflect the pharmacokinetics and pharmacodynamics of these drugs. [, ]
Scillaren
Compound Description: Scillaren is a mixture of cardiac glycosides obtained from Urginea maritima (squill). Like strophanthin, it exhibits a rapid onset of action and exerts positive inotropic effects. []
Relevance to Strophanthin: Scillaren, being another cardiac glycoside with a similar therapeutic profile to strophanthin, highlights the diversity within this drug class and their shared mechanism of action, primarily targeting the sodium-potassium pump in cardiac cells. []
Cymarin
Compound Description: Cymarin is a cardiac glycoside found in Apocynum cannabinum (dogbane). It shares structural similarities with other cardiac glycosides and exhibits comparable effects on cardiac contractility. []
Relevance to Strophanthin: The mention of cymarin alongside strophanthin in the context of cardiac treatments underscores the historical and pharmacological relationship between these two cardiac glycosides. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
SQ 29,548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM. It antagonizes U-46619 induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles with drug/receptor dissociation constants (KB) in the range of 0.5-1.7 nM. SQ 29,548 also inhibits the contraction of rat vascular smooth muscle induced by 8-iso PGF2α.4 SQ-29548 is a highly selective TP receptor antagonist which binds to the human recombinant TP receptor with a Ki of 4.1 nM. SQ-29548 inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM.